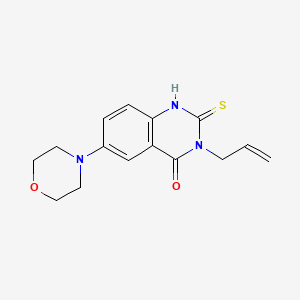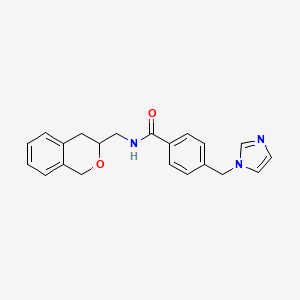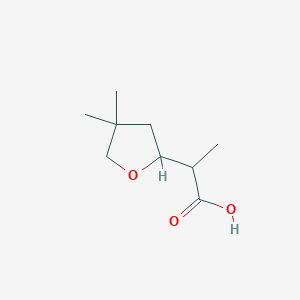
6-吗啉-4-基-3-丙-2-烯基-2-硫代亚甲基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives involves a multi-step process starting from basic aromatic compounds. In one study, the intermediate 2-amino-4-chlorobenzamide was synthesized from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, and reduction. This intermediate then reacted with 4-(trifluoromethyl) benzoyl chloride to afford a chloro-substituted quinazolinone. The final target compound, a morpholino-substituted quinazolinone, was synthesized through a condensation reaction with morpholine, yielding a total of 34.90% .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using various analytical techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) were used to confirm the structure of the synthesized morpholino-substituted quinazolinone . Additionally, for a different quinazolinone derivative, the crystal structure was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters. The non-hydrogen atoms in this structure were refined anisotropically, and the hydrogen atoms were placed theoretically .
Chemical Reactions Analysis
Quinazolinone derivatives can be synthesized through reactions involving sulfur arylation. The antibacterial properties of these compounds are often evaluated, indicating their potential application in medicinal chemistry. The specific reactions and conditions for the synthesis of these compounds are tailored to introduce various substituents that may influence their biological activity .
Physical and Chemical Properties Analysis
The physical properties of quinazolinone derivatives, such as empirical formula, crystal system, space group, unit cell parameters, and volume, are determined through crystallographic analysis. For instance, a novel quinazolinone derivative was found to crystallize in the monoclinic system with a space group of P21/c. The chemical properties, such as antibacterial activity, are evaluated through biological assays against different bacterial strains. Additionally, the electrostatic potential surface (ESP) of these compounds can be derived using density functional theory (DFT) methods, providing insight into their chemical reactivity and interactions .
科学研究应用
合成和化学反应性
取代苯并喹唑啉酮的合成6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物在 Buchwald-Hartwig 条件下合成,展示了该化合物在形成复杂结构中的化学多功能性。一些衍生物表现出潜在的抗癌活性,突出了该化合物在药物化学中的重要性 (Nowak 等人,2014)。
与亲电试剂和亲核试剂的反应性吗啉-1-硫代甲酸(2-苯基-3H-喹唑啉-4-亚甲基)酰胺对亲电试剂和亲核试剂表现出多种反应性,导致形成各种衍生物。这突出了该化合物的反应性和在合成化学中改性的潜力 (Fathalla 等人,2002)。
抗癌和抗病毒活性
抗癌特性多项研究强调了喹唑啉酮衍生物的抗癌潜力。化合物在细胞系中显示出有希望的抗癌活性,表明此类化合物在癌症治疗中的治疗潜力。例如,某些衍生物表现出显着的利尿活性,一些衍生物对各种癌细胞系表现出有效的抗增殖活性 (Maarouf 等人,2004),(El-Badry 等人,2020)。
抗病毒特性还发现喹唑啉酮衍生物具有潜在的抗病毒特性。合成了新型 3-磺酰胺基-喹唑啉-4(3H)-酮衍生物,并对一系列呼吸道和生物防御病毒表现出抗病毒活性,突出了该化合物在抗病毒药物开发领域的潜力 (Selvam 等人,2007)。
化学改性和在染料中的应用
增强性能的化学改性探索了喹唑啉酮衍生物的化学改性,以增强某些性能,例如水溶性。例如,在喹唑啉-4-酮环上的特定位置引入氨基官能团显着提高了水溶性,使得这些化合物更适合进行体内评估 (Bavetsias 等人,2002)。
在活性染料中的应用喹唑啉-4(3H)-酮部分用于合成活性染料,展示了该化合物在药物化学之外的应用。合成的染料被应用于各种纤维,并研究了它们的染色和牢度性能,表明该化合物在纺织工业中的用途 (Patel 等人,2022)。
属性
IUPAC Name |
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-5-18-14(19)12-10-11(17-6-8-20-9-7-17)3-4-13(12)16-15(18)21/h2-4,10H,1,5-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZPSGIMVFLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)